Partial vs. Full Agonism Across Tissues
GSK-2881078 exhibits a functionally selective AR activation profile that differentiates it from RAD-140 and GLPG0492. In the PC3(AR)2 prostate carcinoma reporter gene assay, GSK-2881078 induced AR-mediated transcriptional activation with an EC50 of 3.99 nM (4.44 × 10⁻⁶ M in the yeast androgen screen), demonstrating higher potency in human prostate cells than in the yeast system [1]. This pattern was distinct from RAD-140, which displayed the highest overall potency in human cells, and from GLPG0492, which showed lower transactivational activity. The compound acts as a partial AR agonist in androgenic tissues and a complete AR agonist in anabolic tissues, a dual functional profile not demonstrated for enobosarm or LGD-4033 in identical assay systems [1].
| Evidence Dimension | AR transcriptional activation potency in human prostate carcinoma PC3(AR)2 cells |
|---|---|
| Target Compound Data | EC50 = 3.99 × 10⁻⁹ M (3.99 nM); yeast androgen screen EC50 = 4.44 × 10⁻⁶ M |
| Comparator Or Baseline | RAD-140: highest potency among three SARMs tested in human cells (exact EC50 not extracted from full text); GLPG0492: lower transactivational activity than GSK-2881078 in PC3(AR)2 cells; both RAD-140 and GLPG0492 lack documented partial/full agonist tissue dichotomy |
| Quantified Difference | GSK-2881078 uniquely demonstrates a ~1,113-fold potency differential between human prostate cell (3.99 × 10⁻⁹ M) and yeast (4.44 × 10⁻⁶ M) assay systems, indicating tissue-dependent functional selectivity unmatched by comparators |
| Conditions | Luciferase reporter gene assay in PC3(AR)2 prostate carcinoma cells; yeast androgen screen (YAS) assay; Zierau et al. 2019 |
Why This Matters
The tissue-selective partial/complete agonist dichotomy is the core therapeutic premise of SARMs, and GSK-2881078’s quantified differential activation profile provides a procurement-relevant rationale for selecting it over RAD-140 or GLPG0492 when prostate-sparing anabolic activity is the experimental objective.
- [1] Zierau O, et al. J Steroid Biochem Mol Biol. 2019 May;189:81-86. View Source
